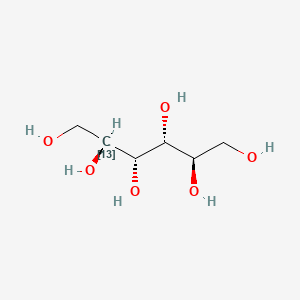

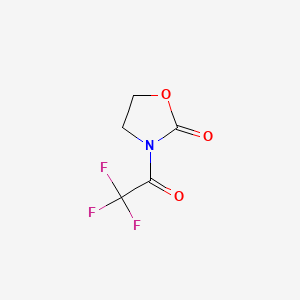

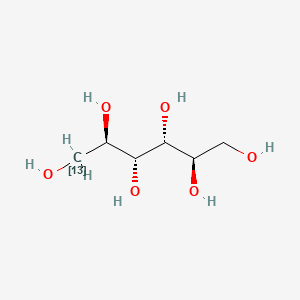

![molecular formula C5H10O5 B583941 D-[1,3-13C2]核糖 CAS No. 478511-79-4](/img/structure/B583941.png)

D-[1,3-13C2]核糖

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

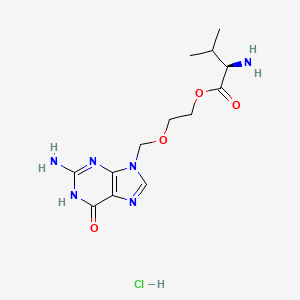

D-[1,3-13C2]Ribose: is a labeled form of D-ribose, a naturally occurring sugar molecule that plays a crucial role in the production of adenosine triphosphate, the primary source of energy for cells . The labeling with carbon-13 isotopes at positions 1 and 3 allows for detailed studies in metabolic pathways and molecular interactions.

科学研究应用

Chemistry: D-[1,3-13C2]Ribose is used in nuclear magnetic resonance spectroscopy to study the structure and dynamics of ribose-containing molecules .

Biology: It is employed in metabolic studies to trace the pathways of ribose metabolism and understand its role in cellular processes .

Medicine: D-ribose supplementation has been investigated for its potential benefits in conditions like chronic fatigue syndrome, fibromyalgia, and heart disease .

Industry: Used in the production of antiviral and anticancer drugs due to its role in nucleotide synthesis .

作用机制

Target of Action

D-[1,3-13C2]Ribose, a naturally occurring monosaccharide, primarily targets the cellular energy production processes . It plays a crucial role in the synthesis of adenosine triphosphate (ATP), adenosine diphosphate (ADP), and adenosine monophosphate (AMP), which are essential components of cellular energy metabolism .

Mode of Action

D-[1,3-13C2]Ribose interacts with its targets by participating in the pentose phosphate pathway (PPP), a metabolic pathway parallel to glycolysis . It is phosphorylated to yield ribose-5-phosphate, which contributes to ATP production through the nonoxidative phase of the PPP . It also participates in nucleotide synthesis, thus playing a fundamental role in various life processes .

Biochemical Pathways

D-[1,3-13C2]Ribose affects several biochemical pathways. It is involved in the pentose phosphate pathway, where it contributes to the production of NADPH and ribose 5-phosphate for nucleotide synthesis . It also plays a role in the D-ribose transport pathway, which is crucial for the transport of D-ribose across cell membranes .

Pharmacokinetics

D-[1,3-13C2]Ribose is rapidly absorbed with a high bioavailability . It is distributed throughout the body, reaching various tissues and cells where it participates in energy production . The elimination of D-[1,3-13C2]Ribose occurs through metabolic pathways, and a small percentage is excreted unchanged in the urine .

Result of Action

The action of D-[1,3-13C2]Ribose results in enhanced cellular energy levels, as it contributes to the production of ATP, the primary energy currency of cells . Disturbances in d-ribose metabolism have been linked to certain medical conditions, such as type 2 diabetes mellitus and cognitive dysfunction .

Action Environment

The action, efficacy, and stability of D-[1,3-13C2]Ribose can be influenced by various environmental factors. For instance, the presence of certain enzymes and co-factors can affect the rate at which D-[1,3-13C2]Ribose is metabolized . Additionally, factors such as pH and temperature can influence the stability of D-[1,3-13C2]Ribose .

准备方法

Synthetic Routes and Reaction Conditions: D-[1,3-13C2]Ribose can be synthesized through microbial fermentation of glucose in a culture medium without adding calcium carbonate . The fermentation process involves specific strains of microorganisms that incorporate the carbon-13 isotopes into the ribose molecule.

Industrial Production Methods: Industrial production of D-ribose, including its labeled forms, often involves fermentation processes using genetically modified strains of bacteria such as Bacillus species . These strains are optimized to produce high yields of ribose by manipulating the pentose phosphate pathway.

化学反应分析

Types of Reactions: D-[1,3-13C2]Ribose undergoes various chemical reactions, including:

Oxidation: Conversion to ribonic acid.

Reduction: Formation of ribitol.

Substitution: Formation of nucleotides and nucleosides.

Common Reagents and Conditions:

Oxidation: Typically involves reagents like nitric acid or bromine water.

Reduction: Sodium borohydride is commonly used.

Substitution: Enzymatic reactions using ribokinase and phosphoribosyl pyrophosphate synthetase.

Major Products:

Oxidation: Ribonic acid.

Reduction: Ribitol.

Substitution: Various nucleotides and nucleosides.

相似化合物的比较

D-ribose: The non-labeled form of the compound.

Deoxyribose: A component of DNA, differing by the absence of one oxygen atom.

Arabinose, Xylose, Lyxose: Other aldopentoses with similar structures but different configurations.

Uniqueness: D-[1,3-13C2]Ribose is unique due to its carbon-13 labeling, which allows for detailed metabolic and structural studies that are not possible with the non-labeled form.

属性

IUPAC Name |

(3R,4R,5R)-(2,4-13C2)oxane-2,3,4,5-tetrol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3-,4-,5?/m1/s1/i3+1,5+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRBFZHDQGSBBOR-VNDXAVFTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([13C@H]([C@H]([13CH](O1)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Furo[2,3-f][1,2]benzoxazole](/img/structure/B583859.png)

![Naphthalen-1-yl-[1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]methanone](/img/structure/B583862.png)

![1H,5H-Cyclopenta[f]pyrido[1,2-c][1,3]oxazepine,decahydro-,(3a-alpha-,10a-bta-,11a-bta-)-(9CI)](/img/new.no-structure.jpg)

![6-[(Phenylmethoxy)methyl]-1,4-dioxane-2-methanol](/img/structure/B583879.png)